molecular formula C19H21N5O B2438934 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one CAS No. 2319849-44-8

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

Cat. No. B2438934
M. Wt: 335.411
InChI Key: XEECWYYEOAQNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of heterocyclic compounds bearing benzimidazole and pyrazoline motifs, showcasing significant antimicrobial activity against a range of gram-positive, gram-negative bacteria, and strains of fungi. These compounds are synthesized and characterized by various spectroscopic techniques, indicating their potential as antimicrobial agents (Desai, Pandya, & Vaja, 2017).

Molecular Docking and Anti-diabetic Studies

A study synthesized novel benzimidazole-pyrazoline hybrid molecules, exploring their potential as anti-diabetic agents through α-glucosidase inhibition activity. The research integrated molecular docking analysis to establish structure-activity relationships, indicating the synthesized compounds' effectiveness as inhibitors (Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020).

Synthesis of Heterocyclic Derivatives

Another study focused on the synthesis and identification of heterocyclic compounds from 2-Aminobenzimidazole, leading to the creation of various derivatives, including oxazepine, pyrazole, and isoxazole compounds. These efforts underscore the vast potential for synthesizing diverse heterocyclic structures for further exploration in medicinal chemistry (Adnan, Hassan, & Thamer, 2014).

Neuropharmacological Applications

Research into the synthesis of azabicyclo[3.1.0]hexane derivatives conjugated with benzo[d]imidazole, isoxazole, or pyrazole rings has identified these compounds as inhibitors of T-type calcium channels. This suggests their utility in treating neuropathic pain, highlighting the therapeutic potential of structurally similar compounds in neuropharmacology (Kim & Nam, 2016).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(12-22-13-20-17-4-1-2-5-18(17)22)24-14-6-7-15(24)11-16(10-14)23-9-3-8-21-23/h1-5,8-9,13-16H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEECWYYEOAQNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one

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